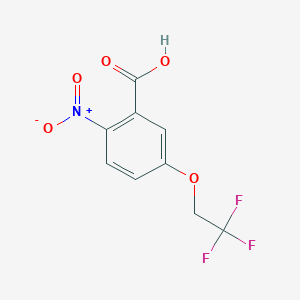

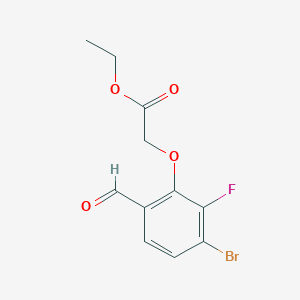

![molecular formula C20H22ClN7O B2620717 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone CAS No. 923514-71-0](/img/structure/B2620717.png)

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone belongs to a family of compounds known as [1,2,3]triazolopyrimidin-7(6H)-ones . These compounds have shown potential in inhibiting certain biological processes with no toxicity to host cells .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Researchers have developed various synthetic pathways and methodologies to create triazolopyrimidines and related compounds. For instance, the synthesis of novel triazolopyrimidines has been achieved through reactions involving specific reagents, showcasing the chemical versatility and potential for generating diverse derivatives with potential biological activities (El-Agrody et al., 2001). Similarly, the structural characterization of these compounds often involves comprehensive analytical techniques, such as NMR and mass spectrometry, to confirm their chemical structures (Repich et al., 2017).

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazolopyrimidine derivatives. These compounds have demonstrated variable and sometimes significant activity against a range of bacterial and fungal strains. This suggests their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007), (Kumara et al., 2013).

Anticancer and Antituberculosis Activities

Research has also explored the anticancer and antituberculosis potential of triazolopyrimidine derivatives. Some compounds have shown promising in vitro activity against specific cancer cell lines and Mycobacterium tuberculosis, highlighting their potential therapeutic applications in treating cancer and tuberculosis (Mallikarjuna et al., 2014). The synthesis and evaluation of these derivatives underscore the importance of structural modification and optimization in enhancing biological activity.

Mecanismo De Acción

Target of Action

The compound contains a triazole and a pyrimidine moiety. Triazole derivatives are known to bind with a variety of enzymes and receptors, showing versatile biological activities . Pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that plays a key role in cell proliferation .

Biochemical Pathways

Inhibition of cdk2 can affect cell cycle progression and potentially induce apoptosis .

Pharmacokinetics

Many heterocyclic compounds like triazoles and pyrimidines are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .

Result of Action

If it inhibits cdk2 like other pyrimidine derivatives, it could potentially inhibit cell proliferation and induce apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally affect the action of heterocyclic compounds .

Análisis Bioquímico

Biochemical Properties

This compound has been shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment . The compound exerts its effects by binding to the active site of CDK2, inhibiting its activity .

Cellular Effects

The compound has been shown to significantly inhibit the growth of three examined cell lines: MCF-7, HCT-116, and HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Molecular Mechanism

The compound’s mechanism of action involves binding to the active site of CDK2, inhibiting its activity . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Propiedades

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclopentylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7O/c21-15-5-7-16(8-6-15)28-19-17(24-25-28)18(22-13-23-19)26-9-11-27(12-10-26)20(29)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWHQXNEIMJTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Nitrophenyl)methyl]-6-(2,4,5-trimethylphenyl)pyridazin-3-one](/img/structure/B2620634.png)

![(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2620636.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2620639.png)

![7-(furan-2-ylmethyl)-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2620643.png)